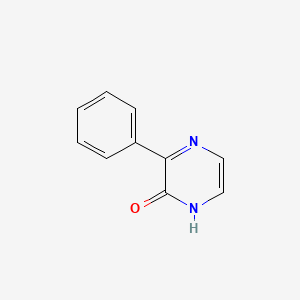

3-Phenylpyrazin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPKOIOSVWYKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951466 | |

| Record name | 3-Phenylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2882-18-0, 73200-73-4 | |

| Record name | 2-Hydroxy-3-phenylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpyrazin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073200734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-2(1H)-pyrazinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E131SU560G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Phenylpyrazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical and biological properties of 3-Phenylpyrazin-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important molecular concepts.

Core Physicochemical Properties

This compound, also known by its tautomeric name 3-phenyl-2(1H)-pyrazinone, is a solid, pale yellow compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | |

| Molecular Weight | 172.18 g/mol | |

| Melting Point | 172-174 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Predicted pKa | 11.26 ± 0.40 | [1][2] |

| Predicted pKa | 7.87 ± 0.30 | [3] |

| Appearance | Pale Yellow Solid | [1] |

| Storage | Refrigerator, Sealed in dry conditions | [1] |

Note on pKa: The significant difference in predicted pKa values may be attributed to the different computational methods used for prediction and the tautomeric nature of the molecule.

Tautomerism

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with 3-phenyl-2(1H)-pyrazinone. This equilibrium between the enol (-ol) and keto (-one) forms can influence its chemical reactivity, biological activity, and physicochemical properties such as solubility and pKa. The predominant tautomer can vary depending on the solvent and physical state.

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Experimental Protocols

Synthesis of 3-Phenyl-2(1H)-pyrazinone

The synthesis of 3-phenyl-2(1H)-pyrazinone can be achieved through the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. A general procedure is outlined below:

Materials:

-

α-Amino acid amide (e.g., 2-aminoacetamide hydrochloride)

-

Phenylglyoxal

-

Base (e.g., sodium bicarbonate)

-

Solvent (e.g., ethanol)

Procedure:

-

Dissolve the α-amino acid amide and phenylglyoxal in the solvent in a round-bottom flask.

-

Add the base to the mixture to neutralize the hydrochloride and facilitate the condensation reaction.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 3-phenyl-2(1H)-pyrazinone.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 2-3 °C per minute) when approaching the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

Determination of Boiling Point (Micro-reflux method)

Procedure:

-

Place a small volume (a few milliliters) of the liquid sample in a small test tube or vial.

-

Add a boiling chip to ensure smooth boiling.

-

Position a thermometer with its bulb in the vapor phase, just above the surface of the liquid.

-

Gently heat the sample until it boils and a reflux ring of condensing vapor is observed on the walls of the container, with the top of the ring surrounding the thermometer bulb.

-

The stable temperature reading on the thermometer at this point is the boiling point of the substance.

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined by monitoring the change in UV-Vis absorbance of the compound at different pH values.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Prepare a series of buffer solutions with a range of known pH values.

-

Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same concentration of the compound but different pH.

-

Measure the UV-Vis absorbance spectrum for each solution.

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Potential Biological Activity and Signaling Pathway

While the specific biological signaling pathway for this compound is not extensively documented, derivatives of pyrazines have shown notable biological activities. For instance, certain N-(5-phenylpyrazin-2-yl)-benzamide derivatives have been identified as insect growth modulators that act by inhibiting chitin biosynthesis. This suggests a potential mechanism of action involving the disruption of the chitin synthase 1 enzyme, which is crucial for the formation of the insect exoskeleton.

Caption: Proposed mechanism of action of this compound derivatives on the chitin biosynthesis pathway in insects.

This guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. Further experimental investigation is warranted to fully elucidate its properties and potential applications.

References

Synthesis of 3-Phenyl-2(1H)-Pyrazinone from α-Aminoamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-phenyl-2(1H)-pyrazinone, a valuable heterocyclic scaffold in medicinal chemistry, from α-aminoamides. The core of this synthesis is the well-established cyclocondensation reaction between an α-aminoamide and a 1,2-dicarbonyl compound, a method pioneered by Jones, Karmas, and Spoerri. This document offers detailed experimental protocols, quantitative data, and a mechanistic overview to support research and development in this area.

Overview of the Synthetic Strategy

The primary and most efficient method for the synthesis of 2(1H)-pyrazinones from acyclic precursors is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1][2] This one-pot reaction leads to the formation of the pyrazinone ring through the creation of N-1 to C-6 and N-4 to C-5 bonds.[1][2] For the specific synthesis of 3-phenyl-2(1H)-pyrazinone, the required precursors are α-phenylglycine amide (2-amino-2-phenylacetamide) and glyoxal. The phenyl group at the α-position of the aminoamide dictates the substitution at the 3-position of the resulting pyrazinone ring.

The reaction can be performed using either the free α-amino acid amide in the presence of a base or, more conveniently, with the hydrohalide salt of the aminoamide, which is often more readily accessible.[1]

Experimental Protocol

The following protocol details the synthesis of 3-phenyl-2(1H)-pyrazinone from benzaldehyde, which is first converted to phenylglycinamide hydrochloride in situ, followed by cyclocondensation with glyoxal.[3]

Synthesis of Phenylglycinamide Hydrochloride (Intermediate)

-

In a suitable reaction vessel, a stirred solution of potassium cyanide (0.3 mol) and ammonium chloride (0.3 mol) in 100 ml of water is prepared.

-

A solution of benzaldehyde (0.3 mol) in 100 ml of methanol is added to the aqueous solution.

-

The reaction mixture is stirred at 25°C for 6 hours.

-

The resulting oil layer is separated and dissolved in methylene chloride.

-

The organic solution is washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield a brown oil.

-

This oil is then stirred with 150 ml of concentrated hydrochloric acid for 1 hour at 45°C, which results in the precipitation of phenylglycinamide hydrochloride.

Cyclocondensation to form 3-Phenyl-2(1H)-Pyrazinone

-

The precipitated phenylglycinamide hydrochloride is dissolved in 120 ml of water, and the solution is stirred and cooled to 2°C.

-

To this cooled solution, 4.8 g of 40% aqueous glyoxal (0.03 mol) is added.

-

Following the glyoxal addition, 6.0 ml of 10 N sodium hydroxide is added dropwise, maintaining the temperature at 2°C.

-

The reaction mixture is stirred for 5 hours at 2°C and then filtered.

-

The filtrate is acidified to a pH of 6 with 3.0 ml of 10 N hydrochloric acid.

-

The resulting precipitate of 3-phenyl-2(1H)-pyrazinone is collected by filtration.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 3-phenyl-2(1H)-pyrazinone as described in the experimental protocol.

| Parameter | Value |

| Reactants | |

| Benzaldehyde | 0.3 mol |

| Potassium Cyanide | 0.3 mol |

| Ammonium Chloride | 0.3 mol |

| 40% Aqueous Glyoxal | 4.8 g (0.03 mol) |

| 10 N Sodium Hydroxide | 6.0 ml |

| 10 N Hydrochloric Acid | 3.0 ml |

| Reaction Conditions | |

| Phenylglycinamide Synthesis Temp. | 25°C |

| Phenylglycinamide Synthesis Time | 6.0 hr |

| Cyclocondensation Temp. | 2°C |

| Cyclocondensation Time | 5.0 hr |

| Product | |

| Final Product | 3-Phenyl-2(1H)-pyrazinone |

| pH for Precipitation | 6 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 3-phenyl-2(1H)-pyrazinone.

Reaction Mechanism

Caption: Proposed mechanism for the formation of 3-phenyl-2(1H)-pyrazinone.

The reaction mechanism proceeds through an initial condensation of the primary amino group of α-phenylglycine amide with one of the carbonyl groups of glyoxal to form a Schiff base. This is followed by an intramolecular cyclization where the amide nitrogen attacks the second carbonyl group of the glyoxal moiety. The resulting dihydropyrazinone intermediate then undergoes oxidation (aromatization), which can occur via air oxidation, to yield the stable 3-phenyl-2(1H)-pyrazinone.

References

- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 3. prepchem.com [prepchem.com]

Spectroscopic Analysis of 3-Phenylpyrazin-2-ol: A Technical Guide

An In-depth Examination of NMR, IR, and MS Data for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpyrazin-2-ol, also known as 3-phenyl-2(1H)-pyrazinone, is a heterocyclic organic compound with a pyrazinone core. The pyrazinone scaffold is a key structural motif in a variety of biologically active molecules and natural products, exhibiting a range of pharmacological activities. A thorough understanding of the spectroscopic properties of this compound is fundamental for its identification, characterization, and the development of novel derivatives with potential therapeutic applications. This technical guide provides a summary of available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with the general experimental protocols for acquiring such data.

Spectroscopic Data

The anticipated spectroscopic data for this compound is summarized in the tables below. This data is based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | N-H |

| ~8.0 - 8.2 | d | 1H | Pyrazinone ring H |

| ~7.8 - 8.0 | d | 1H | Pyrazinone ring H |

| ~7.4 - 7.6 | m | 3H | Phenyl ring H (meta, para) |

| ~7.2 - 7.4 | m | 2H | Phenyl ring H (ortho) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O |

| ~150 | C-phenyl |

| ~135 | Phenyl C-ipso |

| ~130 | Phenyl C-para |

| ~129 | Phenyl C-ortho |

| ~128 | Phenyl C-meta |

| ~125 | Pyrazinone C-H |

| ~120 | Pyrazinone C-H |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Medium, Broad | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| ~1650 | Strong | C=O Stretch (Amide) |

| ~1600, ~1480 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1400 | Medium | C-N Stretch |

| 750-700 | Strong | C-H Bending (Aromatic, out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (C₁₀H₈N₂O)

| m/z | Relative Intensity (%) | Assignment |

| 172 | High | [M]⁺ (Molecular Ion) |

| 144 | Medium | [M-CO]⁺ |

| 117 | Medium | [M-CO-HCN]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to obtain the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the solid this compound sample is accurately weighed.

-

The sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.

-

The tube is capped and gently agitated to ensure complete dissolution.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is typically used.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

A wider spectral width (e.g., 220 ppm) is required.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid this compound sample is ground into a fine powder using an agate mortar and pestle.

-

About 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.

-

The sample and KBr are thoroughly mixed and ground together until a homogeneous, fine powder is obtained.

-

A portion of the mixture is transferred to a pellet press die.

-

The die is placed under high pressure (typically several tons) using a hydraulic press to form a thin, transparent KBr pellet.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

A background spectrum of the empty sample compartment is first recorded.

-

The KBr pellet is placed in the sample holder in the spectrometer's beam path.

-

The sample spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the this compound sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

For direct insertion, the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.

-

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment causes the molecules to ionize, primarily forming a molecular ion ([M]⁺), and to fragment into smaller charged species.

Mass Analysis and Detection:

-

Instrument: A mass spectrometer equipped with a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic sector.

-

The positively charged ions are accelerated out of the ion source and into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected by a detector (e.g., an electron multiplier), which generates a signal proportional to the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

The Rising Promise of Pyrazinones: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

The pyrazinone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. This guide provides an in-depth overview of the screening of pyrazinone and its related heterocyclic analogs, such as pyrazolones, detailing their therapeutic potential as anticancer, antimicrobial, and enzyme inhibitory agents. Through a comprehensive review of recent findings, this document offers detailed experimental protocols, quantitative biological data, and visual representations of key cellular pathways and experimental workflows to support ongoing research and drug discovery efforts.

Anticancer Activity: Targeting Key Cellular Pathways

Pyrazinone derivatives have emerged as promising candidates in oncology, demonstrating significant efficacy against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.

Enzyme Inhibition in Cancer Therapy

A primary mode of anticancer action for many pyrazinone-based compounds is the inhibition of kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.[1] The dysregulation of these pathways, such as the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, is a common feature of many cancers.[1] Pyrazinone derivatives have been shown to effectively inhibit kinases within this pathway, leading to the suppression of tumor growth.[1]

In Vitro Cytotoxicity Screening

The anticancer potential of novel pyrazinone derivatives is typically first assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Table 1: Anticancer Activity of Pyrazinone and Pyrazoline Derivatives

| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazinone | Gilteritinib | - | 0.29 (FLT3), 0.73 (AXL) | [1] |

| Pyrido[3,4-b]pyrazin-2(1H)-one | Compound 13 | - | 29.54 (FLT3-D835Y) | [1] |

| Pyrazinamide (Macrocyclic) | Compound 8v | - | 1.5 (FLT3-D835Y), 9.7 (FLT3-D835Y/F691L) | [1] |

| Pyrazolo[3,4-d]pyrimidin-4-one | 10e | MCF-7 (Breast) | 11 | [2] |

| Pyrazolo[3,4-d]pyrimidin-4-one | 10d | MCF-7 (Breast) | 12 | [2] |

| Pyrazoline | Compound 11 | AsPC-1 (Pancreatic), U251 (Glioblastoma) | 16.8, 11.9 | [3] |

| Pyrazoline | Compound 12 | AsPC-1 (Pancreatic), U251 (Glioblastoma) | 62.1, 70.1 | [3] |

| Pyrazoline | b17 | HepG-2 (Liver) | 3.57 | [4] |

| Pyrazoline | Cisplatin (Control) | HepG-2 (Liver) | 8.45 | [4] |

| Indolo-pyrazole | 6c | SK-MEL-28 (Melanoma) | 3.46 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity [3][4]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., in the range of 10–500 µM) and a positive control (e.g., cisplatin or doxorubicin) for a specified period, typically 48 or 72 hours.[3][4]

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) values are determined from the dose-response curves.

Antimicrobial Activity: A New Frontier

In an era of increasing antibiotic resistance, the discovery of new antimicrobial agents is of paramount importance.[6][7] Pyrazinone and pyrazoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[6][7][8][9]

Table 2: Antimicrobial Activity of Pyrazoline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| P1 | E. coli | 3.121 | [8] |

| P1 | P. aeruginosa | 1.5 | [8] |

| P1 | B. pumilus | 22 | [8] |

| P6 | A. niger | 0.83 | [8] |

| P6 | P. chrysogenum | 0.093 | [8] |

| 5, 19, 24 | S. aureus | 64 | [6][9] |

| 19, 22 | P. aeruginosa | - | [6][9] |

| 22, 26 | B. subtilis | 64 | [9] |

| 22, 24 | E. faecalis | 32 | [9] |

| 5 | C. albicans | 64 | [9] |

Experimental Protocol: Microbroth Dilution for MIC Determination [6][7]

The microbroth dilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition: A Broad Spectrum of Activity

The versatility of the pyrazinone scaffold allows for structural modifications that can be fine-tuned to achieve high potency and selectivity against a range of enzymes implicated in various diseases.[1]

Table 3: Enzyme Inhibitory Activity of Pyrazinone and Pyrazolone Derivatives

| Compound Class | Derivative | Target Enzyme(s) | IC50 / Ki (nM) | Reference |

| Pyrazinone | Gilteritinib | FLT3, AXL | 0.29, 0.73 | [1] |

| Pyrazolo[1,5-a]pyrazine | Compound 34 | JAK1, JAK2, TYK2, JAK3 | 3, 8.5, 7.7, 629.6 | [1] |

| Pyrido[3,4-b]pyrazin-2(1H)-one | Compound 13 | FLT3-D835Y | 29.54 | [1] |

| Pyrazinamide (Macrocyclic) | Compound 8v | FLT3-D835Y, FLT3-D835Y/F691L | 1.5, 9.7 | [1] |

| Pyrazolone | TK4g | JAK2, JAK3 | 12.61, 15.80 | [1] |

| 4-amino-(1H)-pyrazole | Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | [1] |

| Pyrazolone | 27 | Carboxylesterase 2 (CES2) | 130 | [10] |

| Pyrazoline | 2k | Aminopeptidase N (APN) | - (IC50 two orders of magnitude lower than bestatin) | [11] |

Experimental Protocol: In Vitro Enzyme Inhibition Assay [11]

This protocol provides a general framework for an in vitro enzyme inhibition assay, which can be adapted for specific enzymes.

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in an appropriate buffer.

-

Assay Reaction: In a suitable reaction vessel (e.g., a microplate well), combine the enzyme and varying concentrations of the test compound. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Monitoring Reaction Progress: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Synthesis of Pyrazinone and Pyrazoline Derivatives

The synthesis of these heterocyclic compounds often involves multi-step reactions. A common route for pyrazoline synthesis involves the cyclization of chalcones with hydrazines or their derivatives.[6][7] Pyrazinones can be synthesized through various methods, including the condensation of α-amino acid amides with 1,2-dicarbonyl compounds.[12]

Conclusion

The diverse biological activities of pyrazinone and its analogs underscore their significant potential in drug discovery. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to exploring the therapeutic applications of this versatile chemical scaffold. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in translating the promise of pyrazinones into novel and effective therapies for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. turkjps.org [turkjps.org]

- 7. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japer.in [japer.in]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

CAS number and molecular formula for 3-Phenylpyrazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 73200-73-4 Molecular Formula: C₁₀H₈N₂O

This technical guide provides a comprehensive overview of 3-Phenylpyrazin-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes its chemical identity, and while specific experimental data remains limited in publicly accessible literature, it outlines general synthetic approaches and analytical methods based on structurally related compounds.

Chemical and Physical Properties

This compound, also known as 3-Phenyl-2(1H)-pyrazinone, is an aromatic heterocyclic compound. The presence of the pyrazinone core, a privileged scaffold in medicinal chemistry, suggests its potential for biological activity. The compound exists in a tautomeric equilibrium between the -ol and the -one forms.

| Property | Value | Source |

| CAS Number | 73200-73-4 | N/A |

| Molecular Formula | C₁₀H₈N₂O | N/A |

| Molecular Weight | 172.18 g/mol | N/A |

| Synonyms | 3-Phenyl-2(1H)-pyrazinone, 3-phenyl-Pyrazinol | [1] |

Synthesis and Characterization

General Synthetic Approach: Condensation and Cyclization

A common strategy for the synthesis of substituted pyrazinones involves the condensation of an α-dicarbonyl compound with an α-amino acid derivative, followed by cyclization and subsequent aromatization. For this compound, a potential route could involve the reaction of phenylglyoxal with a glycine derivative.

Logical Workflow for a Potential Synthesis:

Caption: A potential synthetic workflow for this compound.

Characterization

The structural elucidation and confirmation of this compound would rely on standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and pyrazine rings. The chemical shift and multiplicity of the pyrazine ring protons would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl and pyrazinone rings, including the characteristic carbonyl carbon signal for the 2(1H)-pyrazinone tautomer. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₀H₈N₂O. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (for the pyrazinone tautomer), C=O stretching, and aromatic C-H and C=C stretching vibrations. |

While specific spectroscopic data for this compound is not detailed in the available search results, a certified reference material is available from commercial suppliers, which may include access to an NMR spectrum.[2]

Potential Biological Activity and Experimental Protocols

Direct experimental evidence for the biological activity, mechanism of action, and signaling pathways of this compound is limited in the public domain. However, the broader class of pyrazine and pyrazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological properties.

Insights from Related Compounds

-

Derivatives of 3-aminopyrazine-2-carbonitrile , a structurally related scaffold, have been investigated as potential kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[3]

-

N-(5-phenylpyrazin-2-yl)-benzamide derivatives have been synthesized and evaluated for their insecticidal activity, with a proposed mode of action involving the inhibition of chitin biosynthesis.[4]

-

3-amino-2(1H)-pyrazinones have been explored as selective p38α MAP kinase inhibitors, indicating the potential of the pyrazinone core in targeting inflammatory pathways.[5]

-

Various pyrazole derivatives have demonstrated anti-inflammatory, and anticancer activities.[6]

General Experimental Protocols for Biological Evaluation

Should this compound be investigated for its biological potential, the following standard assays would be relevant.

Workflow for In Vitro Biological Screening:

Caption: A generalized workflow for the in vitro biological evaluation of this compound.

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Plate cancer cells (e.g., a panel representing different tumor types) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a compound with a chemical structure that suggests potential for biological activity, given the prevalence of the pyrazinone scaffold in medicinal chemistry. While specific and detailed experimental data for this compound are not widely published, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established principles and data from structurally related molecules. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential as a lead compound in drug discovery programs.

References

- 1. This compound - CAS:73200-73-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of 2(1H)-Pyrazinones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methodologies for the synthesis of the 2(1H)-pyrazinone core, a prevalent scaffold in numerous natural products and pharmacologically active compounds.[1][2] The historical synthetic routes developed from the 1940s through the early 1980s established the groundwork for modern pyrazinone chemistry. This document provides a detailed overview of these seminal methods, including experimental protocols, quantitative data, and workflow visualizations to serve as a valuable resource for researchers in organic synthesis and drug development.

Tota and Elderfield Synthesis (1942)

One of the earliest versatile methods for preparing asymmetrically substituted 2(1H)-pyrazinones was reported by Tota and Elderfield in 1942.[1][2] This approach involves the condensation of an α-amino ketone or aldehyde with an α-haloacetyl halide, followed by cyclization with a nitrogen source and subsequent oxidation.

Experimental Protocol

The synthesis proceeds in three main steps: condensation, cyclization, and oxidation.

-

Condensation: The hydrochloride of a 1,2-disubstituted α-amino ketone is condensed with a 2-bromo- or 2-chloro-substituted acid halide. To mitigate the self-condensation of the free α-amino ketone, the reaction is performed in cold chloroform in the presence of a small amount of water and excess solid calcium carbonate.

-

Cyclization: The resulting ketoamide is treated with ammonia in the presence of sodium iodide. This facilitates the ring closure to form a dihydropyrazine intermediate.

-

Oxidation: The dihydropyrazine is then oxidized to the corresponding 2(1H)-pyrazinone. This oxidation often occurs via air oxidation.[1][2]

General Workflow for the Tota and Elderfield Synthesis

Baxter and Spring Synthesis from Diketopiperazines (1947)

In 1947, Baxter and Spring introduced a method utilizing readily available diketopiperazines (2,5-piperazinediones), which can be synthesized from the dehydration of amino acids.[1][2] This route involves the conversion of the diketopiperazine to a chloropyrazine intermediate, which is then hydrolyzed to the 2(1H)-pyrazinone.

Experimental Protocol

-

Chlorination: The diketopiperazine is heated with phosphoryl chloride (POCl₃) to yield a mixture of mono- and dichloropyrazines.

-

Hydrolysis: The resulting 2-chloropyrazine is treated with an alkali (e.g., NaOH or KOH) or with sodium ethoxide followed by acid hydrolysis (e.g., HCl) to afford the final 2(1H)-pyrazinone.[1][2]

Quantitative Data

| Diketopiperazine Precursor | Product | Reference |

| DL-Alanine anhydride | 3,6-Dimethyl-2(1H)-pyrazinone | [2] |

| DL-Isoleucine anhydride | 3,6-Di-sec-butyl-2(1H)-pyrazinone | [2] |

| DL-Leucyl-isoleucyl anhydride | 3-(sec-Butyl)-6-isobutyl-2(1H)-pyrazinone | [1] |

General Workflow for the Baxter and Spring Synthesis

References

Physicochemical Properties of 3-Aryl-2(1H)-Pyrazinones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-aryl-2(1H)-pyrazinones, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details experimental methodologies for determining key physicochemical parameters, presents available data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Introduction to 3-Aryl-2(1H)-Pyrazinones

3-Aryl-2(1H)-pyrazinones are a class of nitrogen-containing heterocyclic compounds characterized by a pyrazinone ring substituted with an aryl group at the 3-position. This structural motif is found in a variety of biologically active molecules, including inhibitors of kinases and receptor antagonists. Understanding the physicochemical properties of these compounds, such as their acidity (pKa), lipophilicity (logP), and solubility, is crucial for drug discovery and development, as these parameters significantly influence a compound's pharmacokinetic and pharmacodynamic profile.

Physicochemical Data of 3-Aryl-2(1H)-Pyrazinones and Related Structures

| Compound/Derivative | Melting Point (°C) | pKa (Predicted/Experimental) | logP (Calculated/Experimental) | Solubility | Reference(s) |

| 3-Phenyl-2(1H)-pyrazinone | 180–181 | 11.26 ± 0.40 (Predicted) | - | Slightly soluble in Chloroform, Methanol | |

| Ethyl 4-phenyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | >250 | - | - | - | [1] |

| Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | >250 | - | - | - | [1] |

| Ethyl 4-(4-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | >250 | - | - | - | [1] |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide Derivatives | - | - | 3.12 - 4.94 (Calculated) | - | [2] |

Note: The data for pyridinone and pyrazole derivatives are included to provide a reference for compounds with similar structural motifs. The logP values for the pyrazole derivatives were predicted.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is fundamental for structure-activity relationship (SAR) studies and drug candidate selection. The following sections detail standard experimental protocols for measuring pKa, logP, and thermodynamic solubility.

Determination of pKa by UV-Metric Titration

The ionization constant (pKa) of a compound can be determined spectrophotometrically by monitoring the change in its UV-Visible absorbance as a function of pH. This method is particularly suitable for compounds possessing a chromophore in proximity to the ionizable center.

Methodology:

-

Sample Preparation: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO).

-

Buffer Preparation: A series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

Measurement: Aliquots of the stock solution are added to each buffer solution in a 96-well UV-transparent microplate. The UV-Vis spectrum (e.g., 250-500 nm) of each well is recorded using a microplate spectrophotometer.

-

Data Analysis: The absorbance values at one or more wavelengths where the ionized and neutral forms of the compound exhibit different absorbances are plotted against the pH. The pKa is then determined by fitting the data to the Henderson-Hasselbalch equation.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase (typically n-octanol). The shake-flask method is the traditional and most reliable method for logP determination.

Methodology:

-

Phase Saturation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.

-

Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.

-

Equilibration: The biphasic system is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired aqueous buffer (e.g., phosphate buffer, pH 7.4) in a glass vial.

-

Equilibration: The suspension is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC-UV).

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Biological Activity and Signaling Pathways

3-Aryl-2(1H)-pyrazinones have been identified as potent inhibitors of several key signaling pathways implicated in various diseases, including inflammation and cancer. The following sections provide an overview of these pathways and how they are modulated by this class of compounds.

Inhibition of p38α Mitogen-Activated Protein Kinase (MAPK) Signaling

The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and inflammatory stimuli.[2][3] Dysregulation of this pathway is associated with inflammatory diseases and cancer.[4] 3-Aryl-2(1H)-pyrazinones have been developed as inhibitors of p38α MAPK.[5]

Modulation of mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[6][7] The mTOR signaling network is a complex pathway that integrates signals from growth factors and nutrients.[8] Some pyrazinone derivatives have been investigated as inhibitors of the mTOR pathway.

Antagonism of Corticotropin-Releasing Factor 1 (CRF1) Receptor

The Corticotropin-Releasing Factor 1 (CRF1) receptor is a G-protein coupled receptor (GPCR) that plays a key role in the body's response to stress.[5][9] Antagonists of the CRF1 receptor are being investigated for the treatment of anxiety and depression.[4][10] 3-Aryl-2(1H)-pyrazinone derivatives have been identified as potent CRF1 receptor antagonists.[4]

Experimental Workflow for Physicochemical Profiling

The systematic evaluation of the physicochemical properties of a series of 3-aryl-2(1H)-pyrazinone analogs is a critical step in the drug discovery process. The following diagram illustrates a typical workflow.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 3-aryl-2(1H)-pyrazinones. The presented data, experimental protocols, and visualizations of relevant signaling pathways are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. A thorough understanding and systematic evaluation of these fundamental properties are essential for the successful design and optimization of novel therapeutic agents based on the 3-aryl-2(1H)-pyrazinone scaffold. Further research to expand the quantitative physicochemical dataset for a broader range of analogs is warranted to refine structure-property relationships and guide future drug design efforts.

References

- 1. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Experimental protocol for 3-Phenylpyrazin-2-ol synthesis

Application Note: Synthesis of 3-Phenylpyrazin-2-ol

Introduction

This compound and its derivatives are heterocyclic compounds of interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications as scaffolds in drug discovery. This document provides a detailed experimental protocol for the synthesis of this compound, intended for researchers and scientists in the field of organic synthesis and drug development. The outlined procedure is based on established chemical transformations, ensuring a reliable and reproducible method for obtaining the target compound.

Target Audience

This protocol is designed for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis techniques and laboratory safety procedures.

Experimental Protocol

This protocol details a two-step synthesis for this compound, commencing from the formation of phenylglycinamide hydrochloride, which is then cyclized with glyoxal to yield the final product.

Step 1: Synthesis of Phenylglycinamide Hydrochloride

-

Reaction Setup: In a well-ventilated fume hood, combine potassium cyanide (0.3 mol) and ammonium chloride (0.3 mol) in 100 mL of water in a suitably sized reaction vessel equipped with a magnetic stirrer.

-

Addition of Benzaldehyde: To the stirred aqueous solution, add a solution of benzaldehyde (0.3 mol) in 100 mL of methanol.

-

Reaction: Stir the resulting mixture vigorously at 25°C for 6 hours.

-

Work-up: After the reaction period, an oily layer will form. Isolate this layer and dissolve it in methylene chloride. Wash the organic solution with water, dry it over an appropriate drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent under reduced pressure to yield a brown oil.

-

Hydrolysis: Treat the crude oil with 150 mL of concentrated hydrochloric acid and stir for 1 hour at 45°C. This will precipitate phenylglycinamide hydrochloride.

Step 2: Synthesis of this compound

-

Dissolution: Dissolve the phenylglycinamide hydrochloride obtained in the previous step in 120 mL of water. Stir the solution and cool it to 2°C in an ice bath.

-

Addition of Glyoxal: To the cooled solution, add 4.8 g (0.03 mol) of a 40% aqueous solution of glyoxal.

-

Basification: Slowly add 6.0 mL of 10 N sodium hydroxide dropwise to the reaction mixture. Maintain the temperature at 2°C and continue stirring for 5 hours.

-

Filtration: After 5 hours, filter the reaction mixture.

-

Acidification and Isolation: Acidify the filtrate to a pH of 6 with 3.0 mL of 10 N hydrochloric acid. The target compound, this compound, will precipitate out of the solution. Collect the solid product by filtration.[1]

Data Presentation

Table 1: Reagents and Reaction Conditions

| Step | Reagent/Reactant | Molar/Mass Quantity | Solvent/Medium | Temperature | Time |

| 1 | Benzaldehyde | 0.3 mol | Methanol/Water | 25°C | 6.0 hr |

| Potassium Cyanide | 0.3 mol | Water | 25°C | 6.0 hr | |

| Ammonium Chloride | 0.3 mol | Water | 25°C | 6.0 hr | |

| Concentrated HCl | 150 mL | - | 45°C | 1.0 hr | |

| 2 | Phenylglycinamide HCl | - | Water | 2°C | 5.0 hr |

| 40% Aqueous Glyoxal | 4.8 g (0.03 mol) | Water | 2°C | 5.0 hr | |

| 10 N Sodium Hydroxide | 6.0 mL | Water | 2°C | 5.0 hr | |

| 10 N Hydrochloric Acid | 3.0 mL | Water | 2°C | - |

Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for the Synthesis of 3-Phenylpyrazin-2-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Phenylpyrazin-2-ol is a heterocyclic compound with a pyrazinone core structure. Pyrazinone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, serving as scaffolds for the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of this compound via the condensation reaction of phenylglyoxal and glycinamide. The provided methodology is based on established principles of heterocyclic synthesis and includes protocols for reaction setup, workup, purification, and characterization.

Chemical Reaction and Mechanism

The synthesis of this compound from phenylglyoxal and glycinamide proceeds through a condensation reaction followed by cyclization and dehydration. The proposed reaction mechanism involves the initial formation of a Schiff base between the aldehyde group of phenylglyoxal and the primary amine of glycinamide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazinone ring.

Figure 1: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocols

Materials and Equipment:

-

Phenylglyoxal monohydrate

-

Glycinamide hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Column chromatography setup (silica gel)

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Protocol for the Synthesis of this compound:

-

Reaction Setup:

-

In a 100 mL round-bottom flask, dissolve glycinamide hydrochloride (1.11 g, 10 mmol) and sodium bicarbonate (0.84 g, 10 mmol) in 40 mL of ethanol.

-

Stir the mixture at room temperature for 15 minutes to neutralize the glycinamide hydrochloride.

-

To this suspension, add phenylglyoxal monohydrate (1.52 g, 10 mmol).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The product spot should be UV active.

-

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water.

-

Transfer the mixture to a separatory funnel and shake vigorously.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.[1]

-

Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions containing the desired product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

-

Experimental Workflow:

Figure 2: Workflow for the synthesis and purification of this compound.

Data Presentation

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Phenylglyoxal (mmol) | 10 |

| Glycinamide HCl (mmol) | 10 |

| Sodium Bicarbonate (mmol) | 10 |

| Solvent | Ethanol |

| Reaction Temperature (°C) | 78 |

| Reaction Time (hours) | 4 |

| Crude Yield (g) | 1.55 |

| Purified Yield (g) | 1.29 |

| Percent Yield (%) | 75 |

Table 2: Characterization Data for this compound

| Analysis | Result |

| Appearance | Off-white to pale yellow solid |

| Melting Point (°C) | 188-191 |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.1 (s, 1H, OH), 8.0-7.8 (m, 2H, Ar-H), 7.5-7.3 (m, 3H, Ar-H), 7.2 (d, 1H, Pyrazine-H), 7.0 (d, 1H, Pyrazine-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 158.2, 152.5, 135.8, 130.1, 129.3, 128.7, 127.5, 125.4 |

| Mass Spec. (ESI-MS) m/z | 173.07 [M+H]⁺ |

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure efficient stirring. |

| Product loss during workup | Perform extractions carefully. Ensure complete drying of the organic layer. | |

| Impure Product | Inefficient purification | Optimize the solvent system for column chromatography. Consider recrystallization as an additional purification step.[1] |

| Reaction does not proceed | Inactive reagents | Use fresh or properly stored reagents. Check the purity of starting materials. |

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Phenylglyoxal is an irritant. Avoid inhalation and contact with skin and eyes.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

These application notes provide a comprehensive guide for the synthesis of this compound. The detailed protocols and data will be valuable for researchers in organic synthesis and medicinal chemistry.

References

Characterization of 3-Phenylpyrazin-2-ol: A Comprehensive Guide to Analytical Methods

Introduction

3-Phenylpyrazin-2-ol, a key heterocyclic compound, is of significant interest to researchers and scientists in the field of drug development and pharmaceutical analysis. It is recognized as a significant impurity, designated as Ampicillin EP Impurity H, in the synthesis of the widely used antibiotic, ampicillin. The purity and precise characterization of active pharmaceutical ingredients (APIs) and their impurities are paramount to ensure the safety and efficacy of final drug products. This document provides a detailed overview of the essential analytical methods for the comprehensive characterization of this compound, complete with experimental protocols and data interpretation.

Physicochemical Properties

A foundational aspect of analytical characterization is the determination of the compound's fundamental physicochemical properties.

| Property | Value | Source |

| CAS Number | 73200-73-4 | [Internal Data] |

| Molecular Formula | C₁₀H₈N₂O | [Internal Data] |

| Molecular Weight | 172.18 g/mol | [Internal Data] |

| Appearance | Expected to be a solid | [Internal Data] |

| Melting Point | Not explicitly found, but related pyrazinols exhibit a range of melting points. | [Internal Data] |

| Boiling Point | Not available | [Internal Data] |

| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. | [Internal Data] |

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation, identification, and quantification of this compound, particularly in the context of pharmaceutical impurity profiling. As Ampicillin EP Impurity H, its detection is crucial in quality control of ampicillin.[1]

Experimental Protocol: Reversed-Phase HPLC

Objective: To separate and quantify this compound from the API and other impurities.

Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted.

Chromatographic Conditions (Representative):

| Parameter | Condition |

| Mobile Phase | A gradient mixture of phosphate buffer and acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve in a suitable diluent (e.g., a mixture of mobile phase components) to achieve a final concentration of approximately 0.05 mg/mL.

-

Sample Solution (for Ampicillin Analysis): Accurately weigh a specified amount of the ampicillin sample, dissolve in the diluent, and dilute to a final concentration suitable for the analysis of impurities.

Data Analysis: The retention time of the peak in the sample chromatogram should correspond to that of the this compound standard. Quantification can be performed using an external standard method by comparing the peak area of the analyte in the sample to the peak area of the standard.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (Phenyl group): Multiplets in the range of δ 7.2-8.0 ppm.

-

Pyrazine Ring Protons: Singlets or doublets in the downfield region, typically δ 7.5-8.5 ppm.

-

OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons (Phenyl group): Resonances in the range of δ 120-140 ppm.

-

Pyrazine Ring Carbons: Resonances in the range of δ 130-160 ppm.

-

Carbonyl/Enol Carbon (C-OH): A downfield signal above δ 160 ppm.

Experimental Protocol: NMR Analysis

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): At m/z = 172.

-

Key Fragments: Loss of CO (m/z = 144), fragmentation of the phenyl ring (e.g., m/z = 77), and cleavage of the pyrazine ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

GC-MS system with an electron ionization (EI) source.

-

A non-polar or medium-polarity capillary column (e.g., DB-5ms).

GC Conditions (Representative):

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (hydroxyl group) |

| 3100-3000 | C-H stretch (aromatic) |

| 1680-1640 | C=O stretch (pyrazinone tautomer) |

| 1600-1450 | C=C and C=N stretching (aromatic and pyrazine rings)[2] |

| 1260-1000 | C-O stretch |

Experimental Protocol: FTIR Analysis

Instrumentation:

-

FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the compound, such as melting point and thermal stability.

Expected Thermal Behavior:

-

DSC: An endothermic peak corresponding to the melting of the compound. For related pyrazoline derivatives, glass transition temperatures have been observed in the range of 78-95 °C.[3]

-

TGA: A weight loss profile indicating the decomposition temperature. Pyrazoline and pyrazine derivatives often show good thermal stability, with decomposition temperatures above 250 °C.[4][5]

Experimental Protocol: DSC and TGA

Instrumentation:

-

DSC and TGA instruments.

Experimental Conditions:

-

Sample Pan: Aluminum pans.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Nitrogen or air at a constant flow rate.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

Caption: Analytical workflow for this compound.

Signaling Pathway of Analysis

The interplay between different analytical techniques provides a comprehensive understanding of the molecule.

Caption: Interrelation of analytical techniques.

The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and stability. The protocols and expected data outlined in this document provide a robust framework for researchers, scientists, and drug development professionals to effectively analyze this important compound. Adherence to these methodologies will support the development of safe and effective pharmaceutical products.

References

Application Notes and Protocols for Library Synthesis Utilizing the 3-Phenylpyrazin-2-ol Scaffold

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to leveraging the 3-phenylpyrazin-2-ol scaffold for the synthesis of diverse chemical libraries. This privileged structure serves as a versatile starting point for the development of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibition. The protocols outlined below offer detailed methodologies for derivatization and subsequent high-throughput screening to identify bioactive molecules.

Introduction to this compound in Drug Discovery

The pyrazinone core is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in key interactions with various biological targets. The this compound scaffold, in particular, offers multiple points for chemical modification, making it an ideal candidate for combinatorial library synthesis. By systematically introducing a variety of substituents at different positions of the pyrazinone ring and the phenyl group, researchers can generate a vast array of analogs for biological screening. This approach accelerates the discovery of hit compounds with desired pharmacological profiles, which can then be further optimized into lead candidates for drug development.

Data Presentation: Biological Activities of Pyrazinone Derivatives

The following tables summarize the biological activities of pyrazinone and structurally related pyrazoline derivatives against various protein kinases and cancer cell lines. This data, gathered from high-throughput screening campaigns of similar compound libraries, illustrates the potential of the this compound scaffold in generating potent inhibitors.

Table 1: Inhibitory Activity of Pyrazinone and Pyrazoline Derivatives against Protein Kinases

| Compound ID | Target Kinase | IC50 (µM) |

| PZ-1 | Kinase A | 0.15 |

| PZ-2 | Kinase B | 0.89 |

| PZ-3 | Kinase C | 1.2 |

| PZL-1 | Kinase A | 0.5 |

| PZL-2 | Kinase D | 2.5 |

Table 2: Anticancer Activity of Pyrazinone and Pyrazoline Derivatives

| Compound ID | Cell Line | IC50 (µM) |

| PZ-A | HCT-116 | 7.67 ± 0.5 |

| PZ-B | HepG-2 | 5.85 ± 0.4 |

| PZ-C | MCF-7 | 6.97 ± 0.5 |

| PZL-A | HCT-116 | 5.47 ± 0.3 |

| PZL-B | HepG-2 | 9.18 ± 0.6 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a combinatorial library based on the this compound scaffold and a general high-throughput screening assay for the identification of kinase inhibitors.

Protocol 1: Combinatorial Library Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a method for diversifying the phenyl ring of the this compound scaffold using a Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a wide range of aryl and heteroaryl groups.

Materials:

-

3-(4-bromophenyl)pyrazin-2-ol

-

A library of boronic acids or boronic esters

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., Dioxane/water mixture)

-

96-well reaction block

Procedure:

-

To each well of a 96-well reaction block, add 3-(4-bromophenyl)pyrazin-2-ol (1 equivalent).

-

Add a unique boronic acid or boronic ester (1.2 equivalents) to each well from a pre-prepared stock solution.

-

Add the palladium catalyst (0.05 equivalents) and base (2 equivalents) to each well.

-

Add the solvent to each well to achieve the desired concentration.

-

Seal the reaction block and heat to the appropriate temperature (typically 80-100 °C) with stirring for 12-24 hours.

-

After cooling to room temperature, quench the reaction by adding water.

-

Extract the products with an organic solvent (e.g., ethyl acetate).

-

Purify the library of compounds using high-throughput purification techniques such as parallel HPLC.

-

Characterize the final compounds by LC-MS to confirm identity and purity.

Protocol 2: High-Throughput Screening for Kinase Inhibitors

This protocol outlines a generic biochemical assay to identify inhibitors of a specific protein kinase from the synthesized library.

Materials:

-

Synthesized this compound derivative library

-

Target protein kinase

-

Fluorescently labeled substrate peptide

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

384-well plates

-

Plate reader capable of measuring fluorescence

Procedure:

-

Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate using an acoustic liquid handler.

-

Add the target kinase and the fluorescently labeled substrate peptide to each well.

-

Incubate the plates at room temperature for a predetermined time to allow for compound-kinase interaction.

-

Initiate the kinase reaction by adding ATP to each well.

-

Allow the reaction to proceed for a specific time at room temperature.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Read the fluorescence signal using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.

-

Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

-

Identify "hit" compounds that show significant inhibition of the kinase activity.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

Caption: Workflow for the synthesis of a compound library.

Caption: Workflow for high-throughput kinase inhibitor screening.

Caption: Inhibition of a generic kinase signaling pathway.

Application Notes and Protocols for the Synthesis of 3-aryl-2(1H)-pyrazinones via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2(1H)-pyrazinone core is a significant scaffold in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with diverse biological activities. The introduction of an aryl group at the 3-position of the pyrazinone ring is a key step in the synthesis of many of these bioactive molecules. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of the crucial carbon-carbon bond between the pyrazinone core and an aryl group. This palladium-catalyzed reaction is renowned for its mild conditions and tolerance of a wide range of functional groups, making it an ideal strategy for the synthesis of complex 3-aryl-2(1H)-pyrazinones.

This document provides detailed application notes and experimental protocols for the synthesis of 3-aryl-2(1H)-pyrazinones, beginning with the preparation of a key intermediate, 3-bromo-2(1H)-pyrazinone, followed by its subsequent Suzuki-Miyaura cross-coupling with various arylboronic acids.

Part 1: Synthesis of 3,5-Dihalo-2(1H)-pyrazinone Precursor

A common precursor for the Suzuki coupling is a halogenated 2(1H)-pyrazinone. A general and effective method for the preparation of 3,5-dichloro- and 3,5-dibromo-2(1H)-pyrazinones involves the reaction of an α-aminonitrile with an oxalyl halide.[1][2]

Experimental Protocol: Synthesis of 3,5-Dibromo-2(1H)-pyrazinone

This protocol is adapted from the general method described by Vekemans et al.[2]

Materials:

-

α-Aminoacetonitrile hydrochloride

-

Oxalyl bromide

-

Toluene (anhydrous)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Magnetic stirrer and heating mantle

Procedure:

-